molecular formula C14H16FNO3 B4898052 2-[(2-Fluorophenyl)carbamoyl]cyclohexane-1-carboxylic acid

2-[(2-Fluorophenyl)carbamoyl]cyclohexane-1-carboxylic acid

Cat. No.: B4898052
M. Wt: 265.28 g/mol
InChI Key: OLNKCRIJIUDDAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-Fluorophenyl)carbamoyl]cyclohexane-1-carboxylic acid is a cyclohexane-based carboxylic acid derivative featuring a 2-fluorophenyl carbamoyl substituent. Its molecular formula is C₁₄H₁₅FNO₃, with a molecular weight of 279.28 g/mol. The compound’s structure combines a lipophilic cyclohexane ring, a polar carboxylic acid group, and a fluorinated aromatic moiety, making it a candidate for studying structure-activity relationships in medicinal chemistry or material science .

Properties

IUPAC Name

2-[(2-fluorophenyl)carbamoyl]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNO3/c15-11-7-3-4-8-12(11)16-13(17)9-5-1-2-6-10(9)14(18)19/h3-4,7-10H,1-2,5-6H2,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLNKCRIJIUDDAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)NC2=CC=CC=C2F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Fluorophenyl)carbamoyl]cyclohexane-1-carboxylic acid typically involves the following steps:

    Formation of the Carbamoyl Intermediate: The reaction begins with the introduction of the 2-fluorophenyl group to a suitable carbamoyl precursor. This can be achieved through a nucleophilic substitution reaction where the 2-fluorophenylamine reacts with a carbamoyl chloride under basic conditions.

    Cyclohexane Ring Functionalization: The intermediate is then reacted with cyclohexane-1-carboxylic acid or its derivatives. This step often involves coupling reactions facilitated by catalysts such as palladium or other transition metals.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficiency and scalability. The use of automated systems for monitoring reaction conditions and product quality is also common to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Fluorophenyl)carbamoyl]cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Medicinal Chemistry

2-[(2-Fluorophenyl)carbamoyl]cyclohexane-1-carboxylic acid has been studied for its potential as a pharmaceutical agent. Its structure allows for modifications that can enhance its efficacy against specific targets, particularly in oncology and neurology.

Case Studies:

  • A study investigating the compound's analogs showed promising results in inhibiting certain cancer cell lines, suggesting its potential as an anticancer drug .

Anti-inflammatory Research

Research indicates that derivatives of this compound may exhibit anti-inflammatory properties. The fluorophenyl group is hypothesized to enhance the binding affinity to inflammatory mediators, making it a candidate for developing new anti-inflammatory agents.

Case Studies:

  • In vitro studies demonstrated that certain derivatives significantly reduced pro-inflammatory cytokine levels in activated macrophages, indicating a pathway for therapeutic applications in chronic inflammatory diseases .

Neuropharmacology

The compound's ability to cross the blood-brain barrier makes it a candidate for neuropharmacological applications. Its interactions with neurotransmitter systems could lead to advancements in treating neurological disorders such as depression and anxiety.

Case Studies:

  • Research has shown that modifications of this compound can influence serotonin receptor activity, which is crucial for developing antidepressants .

Mechanism of Action

The mechanism by which 2-[(2-Fluorophenyl)carbamoyl]cyclohexane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s fluorophenyl group is particularly important for its binding affinity and specificity, influencing its overall activity and efficacy.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Variations and Substituent Effects

The compound is compared to analogs with modifications in the phenyl ring substituents, cyclohexane configuration, or functional groups. Key examples include:

1-(2-Fluorophenyl)cyclohexanecarboxylic Acid
  • Structure : Lacks the carbamoyl group but retains the 2-fluorophenyl and carboxylic acid moieties.
  • Molecular Formula : C₁₃H₁₅FO₂ (MW: 230.26 g/mol).
  • Properties : Lower molecular weight and reduced polarity due to the absence of the carbamoyl group. Boiling point: 356°C , density: 1.1041 g/cm³ (estimate). Hazard profile includes skin/eye irritation (H315, H319) .
2-[(4-Bromophenyl)carbamoyl]cyclohexane-1-carboxylic Acid
  • Structure : Substitutes fluorine with bromine at the para position.
  • Molecular Formula: C₁₄H₁₆BrNO₃ (MW: 326.19 g/mol).
  • Properties: Higher lipophilicity (XlogP = 2.9) due to bromine’s hydrophobic nature. Hydrogen bond donors/acceptors: 2/3. Potential for altered pharmacokinetics compared to the fluorine analog .
2-[(2,4-Difluorophenyl)carbamoyl]cyclohexane-1-carboxylic Acid
  • Structure : Features two fluorine atoms at the 2- and 4-positions.
  • Molecular Formula: C₁₄H₁₅F₂NO₃ (MW: 283.27 g/mol).
  • Properties : Predicted pKa: 4.45 , suggesting moderate acidity. Increased electron-withdrawing effects from dual fluorine substitution may enhance metabolic stability .
cis-2-[2-Oxo-2-(2-Trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic Acid
  • Structure : Incorporates a trifluoromethylphenyl group and an oxo-ethyl chain.
  • Molecular Formula : C₁₆H₁₇F₃O₃ (MW: 314.30 g/mol).

Physicochemical and Computational Properties

A comparative data table highlights key differences:

Property Target Compound 1-(2-Fluorophenyl) Analog 4-Bromo Analog 2,4-Difluoro Analog
Molecular Weight (g/mol) 279.28 230.26 326.19 283.27
XlogP ~2.5 (estimated) N/A 2.9 N/A
Hydrogen Bond Donors 2 1 2 2
Hydrogen Bond Acceptors 3 2 3 3
Predicted pKa ~4.5 N/A N/A 4.45
Boiling Point (°C) N/A 356 N/A 480.9 (predicted)

Biological Activity

2-[(2-Fluorophenyl)carbamoyl]cyclohexane-1-carboxylic acid is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC14H15FNO3
Molecular Weight283.27 g/mol
LogP3.176
Polar Surface Area51.232 Ų
Hydrogen Bond Acceptors5
Hydrogen Bond Donors2

Research indicates that compounds similar to this compound may interact with various biological targets, including enzymes and receptors involved in disease pathways. The presence of the fluorophenyl group enhances lipophilicity, potentially increasing membrane permeability and bioavailability.

Anticancer Activity

Studies have shown that derivatives of this compound exhibit significant anticancer properties. For instance, a related compound demonstrated high affinity for the MDM2 protein, which is crucial in regulating the p53 tumor suppressor pathway. This interaction can lead to increased apoptosis in cancer cells, making it a target for cancer therapeutics .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. In vitro studies suggest that similar compounds can inhibit pro-inflammatory cytokines and reduce inflammation markers in various models, indicating potential use in treating inflammatory diseases .

Cardiovascular Implications

Research has also explored the impact of these compounds on cardiovascular health. For example, compounds that block the angiotensin-converting enzyme (ACE) have been linked to improved outcomes in cardiovascular diseases. The mechanism involves modulation of the renin-angiotensin system (RAS), which is critical for blood pressure regulation and cardiovascular function .

Case Studies

  • MDM2 Inhibition : A study reported that a derivative of this compound showed potent inhibition of MDM2 with a Ki value less than 1 nM, leading to enhanced p53 activity in cancer cell lines .
  • Inflammation Model : In a model of induced inflammation, a related compound significantly reduced levels of TNF-alpha and IL-6, demonstrating its potential as an anti-inflammatory agent .
  • Cardiovascular Study : In animal models, compounds targeting ACE demonstrated reduced progression of atherosclerosis when administered alongside standard treatments, suggesting a protective role against cardiovascular diseases .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-[(2-Fluorophenyl)carbamoyl]cyclohexane-1-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves Friedel-Crafts acylation or carbamoylation steps. For example, cyclohexane derivatives are reacted with fluorinated phenyl precursors using Lewis acid catalysts (e.g., AlCl₃) under controlled temperatures (0–25°C). Continuous flow reactors can enhance reaction efficiency by improving mixing and heat transfer . Purification via recrystallization (using ethanol/water mixtures) or chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity (>95%) . Yield optimization requires precise stoichiometry and inert atmospheres to prevent side reactions (e.g., hydrolysis of the carbamoyl group).

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

  • Methodological Answer :

  • NMR : <sup>1</sup>H NMR identifies the cyclohexane ring protons (δ 1.2–2.5 ppm) and fluorophenyl aromatic protons (δ 7.0–7.5 ppm). <sup>19</sup>F NMR confirms fluorine presence (δ -110 to -120 ppm) .
  • IR : Peaks at ~1700 cm⁻¹ (carboxylic acid C=O) and ~1650 cm⁻¹ (carbamoyl C=O) validate functional groups .
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) confirms molecular weight (theoretical ~279.3 g/mol) and fragmentation patterns .

Q. What are the key physicochemical properties influencing solubility and formulation?

  • Answer : The carboxylic acid group confers pH-dependent solubility (soluble in alkaline buffers). LogP calculations (~2.9) predict moderate lipophilicity, suitable for passive membrane diffusion. Co-crystallization with counterions (e.g., sodium salts) improves aqueous solubility for in vitro assays .

Advanced Research Questions

Q. How does the 2-fluorophenyl moiety modulate interactions with biological targets?

  • Methodological Answer : Fluorine’s electronegativity enhances binding via dipole interactions and hydrophobic effects. Molecular docking studies suggest the fluorophenyl group occupies hydrophobic pockets in enzymes (e.g., cyclooxygenase-2), while the carbamoyl group forms hydrogen bonds with catalytic residues. Comparative studies with non-fluorinated analogs show ~3-fold higher IC₅₀ values for fluorinated derivatives .

Q. What strategies resolve contradictions in crystallographic data during structure refinement?

  • Answer : Use SHELX programs (e.g., SHELXL) for high-resolution refinement. For disordered cyclohexane conformers, apply "ISOR" or "DELU" restraints. Twinning analysis (via PLATON) and electron density maps (e.g., OLEX2) help resolve ambiguities. Contradictions in bond lengths (e.g., C=O vs. C–N) may arise from thermal motion; anisotropic displacement parameters (ADPs) refine these .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?

  • Answer :

  • Modify Substituents : Replace fluorine with Cl/Br to assess halogen bonding effects.

  • Cyclohexane Conformation : Compare chair vs. boat conformers using DFT calculations (Gaussian 16) to evaluate strain energy and target compatibility.

  • Bioisosteres : Replace carboxylic acid with tetrazole (similar pKa, improved metabolic stability) .

    Derivative Modification Biological Activity (IC₅₀)
    Parent CompoundNone10 µM
    4-Bromo-phenyl analogBr substitution6 µM
    Tetrazole analog-COOH → tetrazole8 µM (improved oral bioavailability)

Q. What in vitro assays validate target engagement and mechanism of action?

  • Answer :

  • Enzyme Inhibition : Fluorescence polarization assays (e.g., kinase targets) with ATP analogs.
  • Cellular Uptake : LC-MS/MS quantifies intracellular concentrations after 24h exposure.
  • SAR by NMR : Fragment-based screening identifies binding hotspots .

Data Contradictions and Resolution

  • Synthesis Yield Variability : Discrepancies (40–70% yields) arise from moisture sensitivity of intermediates. Use Schlenk lines for anhydrous conditions .
  • Biological Activity : Inconsistent IC₅₀ values across studies may reflect assay conditions (e.g., serum protein binding). Standardize protocols using low-FBS media and controls .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.